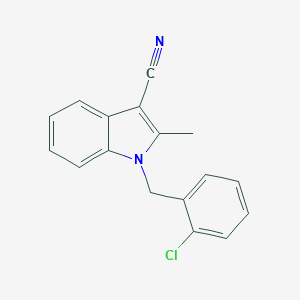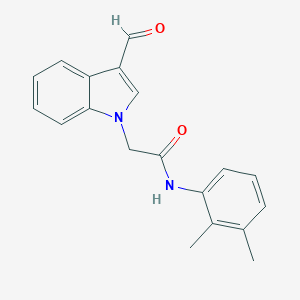![molecular formula C29H24ClFN2O3 B297804 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B297804.png)
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the quinazolinone family, which is known for its diverse pharmacological activities.
Scientific Research Applications
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
In vitro and in vivo studies have demonstrated that 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse pharmacological activities. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Future Directions
The potential therapeutic applications of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone are vast, and there are several future directions for research in this area. One direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to explore the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. The most common method involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with ethyl 3-aminobenzoate to form the final product. The synthesis of this compound has also been achieved using other methods, such as microwave-assisted synthesis and one-pot synthesis.
properties
Product Name |
3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
Molecular Formula |
C29H24ClFN2O3 |
Molecular Weight |
503 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H24ClFN2O3/c1-2-35-27-17-20(9-16-26(27)36-18-19-7-12-22(31)13-8-19)28-32-25-6-4-3-5-24(25)29(34)33(28)23-14-10-21(30)11-15-23/h3-17,28,32H,2,18H2,1H3 |
InChI Key |
MOXJQOPODRKRFN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[(2E,5E)-3-ethyl-4-oxo-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297721.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)

![Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B297729.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B297733.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)
![ethyl {2-[(6-(anilinocarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B297742.png)
![ethyl 5-(2-methoxyphenyl)-2-[(3-methyl-2-thienyl)methylene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297743.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B297744.png)
